molecular formula C18H25N3O4S B8433717 Dansyl lysine CAS No. 28217-24-5

Dansyl lysine

Cat. No.: B8433717
CAS No.: 28217-24-5
M. Wt: 379.5 g/mol
InChI Key: MEXPSSDDTCHYIU-HNNXBMFYSA-N
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Description

Dansyl lysine (DL), a fluorescent compound formed by the conjugation of dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride) with the ε-amino group of lysine, is widely utilized as a membrane probe in biomedical research. DL selectively binds to cholesterol-free membrane domains, enabling its application in assessing cellular viability and thermotolerance during hyperthermia treatments . Its fluorescence properties allow rapid quantification via flow cytometry, making it a critical tool for evaluating heat-induced cell death and survival in vitro and in vivo . DL’s specificity for altered membrane structures under stress conditions has also facilitated its use in tumor biology, where it predicts heat sensitivity in radiation-induced fibrosarcomas .

Properties

CAS No.

28217-24-5

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid

InChI

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-15(18(22)23)9-3-4-12-19/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1

InChI Key

MEXPSSDDTCHYIU-HNNXBMFYSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Scientific Research Applications

Fluorescent Probing of Proteins

Dansyl lysine is extensively used as a fluorescent label for proteins, enabling researchers to study protein structure and dynamics. The dansyl group enhances the detection of proteins by UV spectroscopy and mass spectrometry, facilitating the analysis of protein interactions and conformational changes.

  • Protein Labeling : this compound can covalently bond to lysine residues in proteins, allowing for the tracking of protein behavior in various environments. For instance, dansyl-labeled proteins can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing insights into protein modifications and interactions .
  • Case Study : In a study examining human butyrylcholinesterase, this compound was used to modify specific lysine residues. The resulting adducts were characterized using mass spectrometry, revealing significant information about the protein's structure and function .

Cellular Imaging and Flow Cytometry

This compound is also employed in cellular imaging techniques to assess membrane integrity and cellular responses to stressors such as heat.

  • Heat-Induced Cell Death : Research has demonstrated that this compound can be used to identify heat-induced cell death by staining cells that have compromised membranes. This application is particularly useful in assessing thermotolerance in various cell types . For example, studies showed that cells exposed to heat stress exhibited increased staining with this compound, correlating with their survival rates following subsequent heat treatments.
  • Flow Cytometry : The rapid quantification of this compound-stained cells using flow cytometry allows researchers to evaluate cellular responses in real-time. This method has been applied to both in vitro and in vivo models to gauge the effectiveness of hyperthermic treatments .

Analytical Chemistry Applications

This compound serves as a valuable tool in analytical chemistry for separating and identifying amino acids and peptides.

  • Chiral Recognition : Dansyl derivatives have been studied for their ability to interact with chiral molecules. Research indicates that dansyl amino acids exhibit different binding affinities for chiral selectors, which can be exploited for chiral separation techniques such as micellar electrokinetic chromatography (MEKC) .
  • Detection of Amino Acids : Dansyl-based probes have been developed for the selective detection of specific amino acids like cysteine. These probes utilize fluorescence enhancement upon interaction with target analytes, demonstrating high sensitivity and selectivity .

Structural Studies of Membrane Proteins

The unique properties of this compound make it suitable for studying membrane proteins' behavior under various conditions.

  • Membrane Domain Partitioning : this compound has been shown to preferentially stain cholesterol-free membrane domains, allowing researchers to investigate membrane organization and dynamics under different physiological conditions . This application is crucial for understanding how membrane properties influence protein function.

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Fluorescent ProbingLabeling proteins for structural analysisCharacterization of human butyrylcholinesterase modifications
Cellular ImagingAssessing membrane integrity during heat stressCorrelation between staining and thermotolerance
Analytical ChemistryChiral recognition and amino acid detectionEnhanced separation techniques using dansyl derivatives
Structural StudiesInvestigating membrane protein dynamicsInsights into cholesterol-free membrane domains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues of Dansyl Lysine

Stability and Reactivity

  • Reaction Kinetics: Dansyl chloride reacts with lysine’s ε-amino group at a second-order rate constant of 42 M⁻¹s⁻¹, ensuring efficient derivatization . However, competing reactions (e.g., disulfide reformation in dansyl disulfide synthesis) can reduce yields .
  • Specificity: DL’s selectivity for cholesterol-depleted membranes contrasts with broader reactivity of dansyl chloride, which modifies free amino groups indiscriminately (e.g., in proteins like lactose repressor, affecting DNA binding ).

Fluorescence and Analytical Performance

  • Solvatochromism : Dansyl derivatives exhibit environment-dependent emission shifts, useful for probing protein conformational changes . Compared to BADAN and NBD, dansyl’s fluorescence is less polarity-sensitive but offers superior photostability .
  • Detection Sensitivity : Dansyl-lysine adducts in plasma/milk are quantified via LC-MS with transitions like m/z 613→379 for [¹³C]lysine . In contrast, dansyl-cadaverine requires NMR and mass spectrometry (e.g., m/z 614 for lysine-dansyl adducts) .

Advantages and Limitations

  • This compound: Advantages: High specificity for damaged membranes; rapid flow cytometry readouts .
  • Dansyl Chloride Derivatives :
    • Advantages: Versatile for amine labeling; compatible with LC-MS and NMR .
    • Limitations: Susceptible to interference (e.g., glutamine/lysine overlap in low-resolution MS ).

Q & A

Q. What experimental methods are recommended for characterizing dansyl lysine conjugates, and how do they address structural ambiguity?

To confirm the structure of this compound conjugates, employ tandem mass spectrometry (MS/MS) for fragmentation pattern analysis and nuclear magnetic resonance (NMR) for hydrogen/carbon environment verification. MS/MS identifies molecular ions (e.g., m/z 614 for lysine with two dansyl groups) and cleavage products (m/z 251, 317), while 1^1H/13^{13}C NMR resolves positional isomerism in dansyl attachment sites . For reproducibility, document solvent systems and instrument parameters (e.g., collision energy in MS, pulse sequences in NMR).

Q. What are the critical considerations for synthesizing this compound with high purity, and how are side reactions mitigated?

Use N-hydroxysuccinimide (NHS)-activated dansyl chloride in HEPES buffer (pH 8) for selective lysine modification. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect unreacted dansyl chloride. Purify via reversed-phase chromatography, ensuring ≤5% impurities by area under the curve (AUC). Avoid hydrolysis by maintaining anhydrous conditions and storing reagents under inert gas .

Q. How does this compound’s fluorescence enable quantitative lysine detection, and what are its limitations in complex matrices?

Dansyl’s environment-sensitive fluorescence (λex\lambda_{ex} 335 nm, λem\lambda_{em} 510 nm) allows lysine quantification via standard curves. However, signal quenching occurs in high-ionic-strength solutions or with competing amines. Validate using spike-recovery tests in biological samples (e.g., serum) and correlate with orthogonal methods like LC-MS to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve solubility challenges during site-selective dansyl modification of lysine in peptide scaffolds?

For hydrophobic peptides, introduce dansyl groups on solid-phase supports using Fmoc/t-Bu protection strategies. Alternatively, modify solvent systems (e.g., DMSO/water mixtures) or employ PEGylated linkers to enhance aqueous solubility. Confirm conjugation efficiency via MALDI-TOF MS and functional integrity via circular dichroism (CD) spectroscopy .

Q. What statistical approaches validate lysine bioavailability studies using dansyl-derived data, and how are confounding variables addressed?

Apply multiple linear regression to correlate lysine intake (independent variable) with outcomes like weight gain (dependent variable). Include covariates (e.g., feed composition, animal age) and assess multicollinearity via variance inflation factors (VIF). Use slope-ratio assays comparing test samples to synthetic lysine standards, with significance thresholds at p < 0.05 .

Q. How should discrepancies between this compound quantification methods (e.g., fluorescence vs. NMR) be analytically reconciled?

Perform method comparison studies using Bland-Altman plots to assess bias and limits of agreement. For fluorescence-NMR discrepancies, check for dansyl self-quenching at high concentrations or matrix-induced NMR signal broadening. Cross-validate with a third method (e.g., amino acid hydrolysis followed by LC-MS) to identify systematic errors .

Methodological Frameworks

  • Experimental Design : Follow factorial designs to test variables (e.g., pH, solvent) in dansyl conjugation efficiency. Include negative controls (no lysine) and technical replicates to distinguish experimental noise from true effects .
  • Data Contradiction Analysis : Use root-cause analysis (RCA) frameworks to trace inconsistencies to source (e.g., reagent degradation, instrument calibration drift) .

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